molecular formula C8H5ClF2O B1397780 3,4-Difluoro-5-methylbenzoyl chloride CAS No. 1806332-90-0

3,4-Difluoro-5-methylbenzoyl chloride

Cat. No.: B1397780
CAS No.: 1806332-90-0
M. Wt: 190.57 g/mol
InChI Key: PSOIZAXYOFXTJQ-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-methylbenzoyl chloride is a chemical compound belonging to the class of benzoyl chlorides. It is characterized by the presence of two fluorine atoms and a methyl group attached to a benzene ring, along with a carbonyl chloride functional group. This compound is widely used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-5-methylbenzoyl chloride typically involves the chlorination of 3,4-Difluoro-5-methylbenzoic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents under reflux conditions. The reaction proceeds as follows: [ \text{3,4-Difluoro-5-methylbenzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and improved safety compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-5-methylbenzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Electrophilic Aromatic Substitution Reactions: The presence of electron-withdrawing fluorine atoms makes the benzene ring less reactive towards electrophiles, but it can still undergo substitution reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid formed.

    Electrophilic Aromatic Substitution: Reagents like nitric acid (for nitration) or sulfuric acid (for sulfonation) can be used under controlled conditions.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

Scientific Research Applications

3,4-Difluoro-5-methylbenzoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of drugs, particularly those targeting specific enzymes or receptors.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,4-Difluoro-5-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-methylbenzoyl chloride: Similar structure but with only one fluorine atom.

    3,4-Difluorobenzoyl chloride: Lacks the methyl group.

    4-Trifluoromethylbenzoyl chloride: Contains a trifluoromethyl group instead of two fluorine atoms

Uniqueness

3,4-Difluoro-5-methylbenzoyl chloride is unique due to the presence of both fluorine atoms and a methyl group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it valuable for specific chemical reactions and applications.

Properties

IUPAC Name

3,4-difluoro-5-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O/c1-4-2-5(8(9)12)3-6(10)7(4)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOIZAXYOFXTJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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